Cas no 62346-14-9 (4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-)
62346-14-9 structure
Product Name:4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-
CAS No:62346-14-9
MF:C17H14O6
MW:314.289465427399
CID:448612
PubChem ID:13964549
Update Time:2025-04-19
4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- 4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-
- 7
- Luteolin 5,3'-dimethyl ether
- 4H-1-Benzopyran-4-one, 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-
- CHEBI:69455
- 5,3'-di-O-methylluteolin
- 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-4H-chromen-4-one
- 62346-14-9
- SCHEMBL4321016
- DTXSID801308421
- Chrysoeriol 5-methyl ether
- LMPK12110967
- 7,4'-dihydroxy-5,3'-dimethoxyflavone
- AKOS040762709
- starbld0025807
- Q27137792
- 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxychromen-4-one
- CHEMBL4213477
- 7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-4H-1-benzopyran-4-one
- Luteolin 5,3a(2)-dimethyl ether
-
- Inchi: 1S/C17H14O6/c1-21-14-5-9(3-4-11(14)19)13-8-12(20)17-15(22-2)6-10(18)7-16(17)23-13/h3-8,18-19H,1-2H3
- InChI Key: JDMXMMBASFOTIF-UHFFFAOYSA-N
- SMILES: O1C(=CC(C2C(=CC(=CC1=2)O)OC)=O)C1C=CC(=C(C=1)OC)O
Computed Properties
- Exact Mass: 314.07902
- Monoisotopic Mass: 314.07903816g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 476
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 85.2Ų
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.4±0.1 g/cm3
- Boiling Point: 592.9±50.0 °C at 760 mmHg
- Flash Point: 223.2±23.6 °C
- PSA: 85.22
- Vapor Pressure: 0.0±1.7 mmHg at 25°C
4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy- Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L28750-5 mg |
4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy- |
62346-14-9 | 5mg |
¥4640.0 | 2021-09-09 | ||
| TargetMol Chemicals | TN5508-5 mg |
Luteolin 5,3'-dimethyl ether |
62346-14-9 | 98% | 5mg |
¥ 11,200 | 2023-07-11 | |
| TargetMol Chemicals | TN5508-1 mL * 10 mM (in DMSO) |
Luteolin 5,3'-dimethyl ether |
62346-14-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 11,200 | 2023-07-11 | |
| TargetMol Chemicals | TN5508-5mg |
Luteolin 5,3'-dimethyl ether |
62346-14-9 | 5mg |
¥ 11200 | 2024-07-19 | ||
| TargetMol Chemicals | TN5508-1 ml * 10 mm |
Luteolin 5,3'-dimethyl ether |
62346-14-9 | 1 ml * 10 mm |
¥ 11200 | 2024-07-19 | ||
| TargetMol Chemicals | TN5508-5mg |
Luteolin 5,3'-dimethyl ether |
62346-14-9 | 5mg |
¥ 11200 | 2024-07-24 | ||
| TargetMol Chemicals | TN5508-1 ml * 10 mm |
Luteolin 5,3'-dimethyl ether |
62346-14-9 | 1 ml * 10 mm |
¥ 11200 | 2024-07-24 |
4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy- Related Literature
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Jason Wan Lab Chip, 2020,20, 4528-4538
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids 5-O-methylated flavonoids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids O-methylated flavonoids 5-O-methylated flavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
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